An In-depth Technical Guide to the Basic Properties of 2,3,4,9-Tetrahydro-1H-carbazol-1-ol
An In-depth Technical Guide to the Basic Properties of 2,3,4,9-Tetrahydro-1H-carbazol-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2,3,4,9-tetrahydro-1H-carbazol-1-ol, a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydrocarbazole scaffold is a privileged structure found in numerous biologically active natural products and synthetic molecules.[1][2] The introduction of a hydroxyl group at the C-1 position offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel therapeutic agents. This guide will delve into its chemical structure, synthesis, physicochemical properties, spectroscopic characterization, and key aspects of its reactivity, providing a solid foundation for its application in drug discovery and development.
Chemical Structure and Properties
2,3,4,9-Tetrahydro-1H-carbazol-1-ol possesses a tetracyclic ring system, consisting of a benzene ring fused to a pyrrole ring, which is in turn fused to a cyclohexanol ring. The presence of the indole nitrogen and the hydroxyl group are key determinants of its chemical behavior.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3,4,9-tetrahydro-1H-carbazol-1-ol is presented in the table below. Understanding these properties is crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO | [3] |
| Molecular Weight | 187.24 g/mol | [3] |
| Melting Point | 121 °C | |
| Appearance | ||
| Solubility | ||
| pKa | ||
| LogP |
Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-1-ol
The most common and efficient method for the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ol is the reduction of its corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-1-one.
Synthetic Workflow
The synthesis can be visualized as a two-step process starting from readily available precursors, typically involving a Fischer indole synthesis to form the tetrahydrocarbazole core, followed by a selective reduction of the ketone.
Caption: Synthetic workflow for 2,3,4,9-tetrahydro-1H-carbazol-1-ol.
Experimental Protocol: Reduction of 2,3,4,9-Tetrahydro-1H-carbazol-1-one
This protocol is based on a general procedure for the reduction of tetrahydrocarbazolones.[3]
Materials:
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2,3,4,9-Tetrahydro-1H-carbazol-1-one
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Tetrahydrofuran (THF), anhydrous
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Dichloromethane (DCM)
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Distilled water
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Schlenk tube or round-bottom flask with a magnetic stirrer
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add 2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 equivalent).
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Dissolution: Add anhydrous THF and methanol to dissolve the starting material.
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Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, remove the solvents under reduced pressure. Add distilled water to the residue and extract the product with dichloromethane (3 x volumes).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 2,3,4,9-tetrahydro-1H-carbazol-1-ol.
Causality behind Experimental Choices:
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Inert Atmosphere: Prevents potential oxidation of the starting material or product.
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Sodium Borohydride: A mild and selective reducing agent for ketones, which avoids over-reduction of other functional groups in the molecule.
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Methanol/THF Solvent System: Provides good solubility for both the substrate and the reducing agent.
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Aqueous Work-up: Quenches the reaction and removes inorganic byproducts.
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Column Chromatography: A standard and effective method for purifying the final product from any unreacted starting material or side products.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole ring system, typically in the range of δ 7.0-8.0 ppm. The protons of the cyclohexanol ring will appear in the aliphatic region (δ 1.5-3.0 ppm). The proton attached to the carbon bearing the hydroxyl group (H-1) would likely appear as a multiplet, and the hydroxyl proton itself would be a broad singlet, the chemical shift of which is dependent on concentration and solvent. The NH proton of the indole ring is also expected as a broad singlet at a downfield shift.
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¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons in the downfield region (δ 110-140 ppm). The carbon bearing the hydroxyl group (C-1) would be in the range of δ 60-75 ppm. The remaining aliphatic carbons of the cyclohexanol ring will appear in the upfield region (δ 20-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:
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A broad O-H stretching band around 3200-3600 cm⁻¹ for the hydroxyl group.
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An N-H stretching band around 3400 cm⁻¹ for the indole amine.
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C-H stretching bands for the aromatic and aliphatic protons.
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C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.
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A C-O stretching band around 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 187. The fragmentation pattern would likely involve the loss of a water molecule (M-18) from the molecular ion, which is a common fragmentation pathway for alcohols.
Reactivity and Potential for Derivatization
The chemical reactivity of 2,3,4,9-tetrahydro-1H-carbazol-1-ol is primarily dictated by the hydroxyl group, the indole nitrogen, and the aromatic ring system.
Reactions of the Hydroxyl Group
The secondary alcohol at the C-1 position is a versatile functional group for further derivatization.
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Oxidation: Oxidation of the hydroxyl group can regenerate the corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-1-one. Various oxidizing agents can be employed for this transformation.
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Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers, allowing for the introduction of a wide range of functional groups to modulate the molecule's properties, such as lipophilicity and metabolic stability.
Reactions of the Carbazole Nucleus
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N-Alkylation/N-Acylation: The indole nitrogen can be alkylated or acylated to introduce substituents at the N-9 position. This is a common strategy in the development of carbazole-based drugs.
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Electrophilic Aromatic Substitution: The benzene ring of the carbazole nucleus is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing ring system.
Caption: Key reactive sites and potential derivatizations.
Applications in Drug Discovery
The tetrahydrocarbazole scaffold is a well-established pharmacophore present in a variety of biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-Alzheimer's, and antimicrobial activities.[4] 2,3,4,9-Tetrahydro-1H-carbazol-1-ol serves as a key building block for the synthesis of libraries of novel tetrahydrocarbazole derivatives. The ability to modify the C-1 hydroxyl group, the N-9 position, and the aromatic ring allows for systematic structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process.
Conclusion
2,3,4,9-Tetrahydro-1H-carbazol-1-ol is a valuable and versatile synthetic intermediate with significant potential in the field of medicinal chemistry. This technical guide has provided a detailed overview of its fundamental properties, including its synthesis, physicochemical characteristics, and reactivity. The information presented herein is intended to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutic agents based on the tetrahydrocarbazole scaffold. Further experimental investigation to fully characterize its spectroscopic properties and explore its diverse chemical transformations is highly encouraged.
References
- Kukreja, H., Chugh, R., Singh, J., Shah, R., Singh, D., Singh, N., Chopra, D. S., & Singh, M. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. Indian Journal of Chemistry, 60B, 152-160.
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PubChem. (n.d.). 2,3,4,9-tetrahydro-1H-carbazol-1-one. National Center for Biotechnology Information. Retrieved from [Link]
- Kumar, A., & Kumar, S. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
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NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2025). ChemInform Abstract: 2-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in the Synthesis of Heteroannulated Carbazoles. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
- Hegde, V., & Hosamani, K. M. (2012). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. Indian Journal of Chemistry - Section B, 51B(3), 539-544.
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The Royal Society of Chemistry. (n.d.). Supporting Information for: C–H functionalisation of N-carbamoyl tetrahydrocarbazoles. Retrieved from [Link]
- Singh, P., & Arora, G. (2014). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1097.
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ResearchGate. (2014). 2,3,4,9-Tetrahydro-1H-carbazole. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3,9-Tetrahydro-4H-carbazol-4-one. National Center for Biotechnology Information. Retrieved from [Link]

